

SavvyCNV Technical Support Center: Improving Precision and Recall

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Compound of Interest

Compound Name: Savvy

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Welcome to the **SavvyCNV** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize **SavvyCNV** performance for improved precision and recall of copy number variant (CNV) calls.

Frequently Asked Questions (FAQs)

Q1: What is **SavvyCNV** and what is its primary advantage?

SavvyCNV is a bioinformatics tool designed to identify germline CNVs from off-target reads in whole-exome sequencing (WES) and targeted sequencing panel data.^{[1][2][3][4]} Its main advantage is the ability to leverage the significant portion of sequencing reads (up to 70%) that fall outside the targeted regions, effectively using this "free" data to call CNVs across the entire genome.^{[2][3][4]} This increases the diagnostic yield and utility of targeted sequencing experiments without additional sequencing costs.^{[1][2][3]}

Q2: How does **SavvyCNV**'s performance compare to other CNV callers?

Benchmarking studies have shown that **SavvyCNV** generally outperforms other state-of-the-art CNV callers in calling both on-target and off-target CNVs from targeted panel and exome sequencing data, demonstrating high precision and recall.^{[1][2][3][4]}

Q3: What are the key factors that influence the precision and recall of **SavvyCNV** calls?

Several factors can impact the performance of **SavvyCNV**:

- CNV Size: As with most CNV detection tools, larger CNVs are detected with higher precision and recall.[2][4][5] **SavvyCNV** has demonstrated 100% recall for CNVs larger than 1Mb in off-target data from both targeted panel and exome sequencing.[2][4][5]
- Number of Off-Target Reads: The volume of off-target reads is crucial for accurate off-target CNV detection. This is influenced by the sequencing depth, the size of the targeted panel, and the specific capture method used.[2][4]
- Sample Handling and Chemistry: Differences in sample handling or chemistry can introduce biases that affect CNV calls. **SavvyCNV** uses Singular Value Decomposition (SVD) by default to identify and mitigate such batch effects.[5]
- Data Quality: The overall quality of the sequencing data will impact the accuracy of CNV calls.

Q4: Can **SavvyCNV** detect small, single-exon CNVs?

While multi-exon CNVs are easier to detect, **SavvyCNV** has been shown to be capable of detecting single-exon CNVs.[5] In a benchmarking study using the ICR96 validation series, **SavvyCNV**, along with GATK gCNV and DeCON, detected all 43 multi-exon CNVs.[5] Notably, **SavvyCNV** was the only tool that successfully detected two CNVs within the ICR96 dataset that covered less than a complete exon.[6]

Troubleshooting Guide

Issue 1: High number of false positive CNV calls (Low Precision).

Potential Cause	Recommended Action
High sample noise	The "noisiness" of a sample after excluding known CNVs should ideally be below 0.2 for good results. If multiple samples exhibit high noisiness, consider increasing the chunk size parameter (-d) during the SavvyCNV step.[7]
Inappropriate parameter settings	Adjusting configuration parameters can shift the balance between precision and recall. For genome-wide analyses where a high number of false positives can be unmanageable, it is advisable to use more stringent filtering criteria to increase precision.[6]
Batch effects	Ensure that Singular Value Decomposition (SVD) is enabled (the default setting) to correct for systematic biases common to multiple samples.[5] If you suspect batch effects are not being adequately corrected, you can adjust the number of singular vectors removed using the -sv parameter. The default is 5.[7]

Issue 2: Failure to detect known CNVs (Low Recall).

Potential Cause	Recommended Action
Small CNV size	Smaller CNVs are inherently more difficult to detect for all read-depth based methods. [2] [4] [5] While SavvyCNV performs well, detection of very small CNVs may be limited by the sequencing coverage.
Low number of off-target reads	Insufficient off-target data will limit the power to detect off-target CNVs. The success of off-target calling is dependent on the sequencing depth, panel size, and capture efficiency. [2] [4]
Overly stringent filtering	If the primary goal is to not miss a true causative variant (e.g., in a clinical context), you may need to relax the filtering parameters to increase recall, at the cost of lower precision. [6]
Mosaic CNVs	Standard SavvyCNV settings are optimized for detecting heterozygous deletions/duplications and may not be sensitive to mosaic CNVs. To detect mosaicism, use the -m (or --mosaic) flag. This may require increasing the size parameter and could reduce the effectiveness of detecting small CNVs. [7]

Experimental Protocols and Methodologies

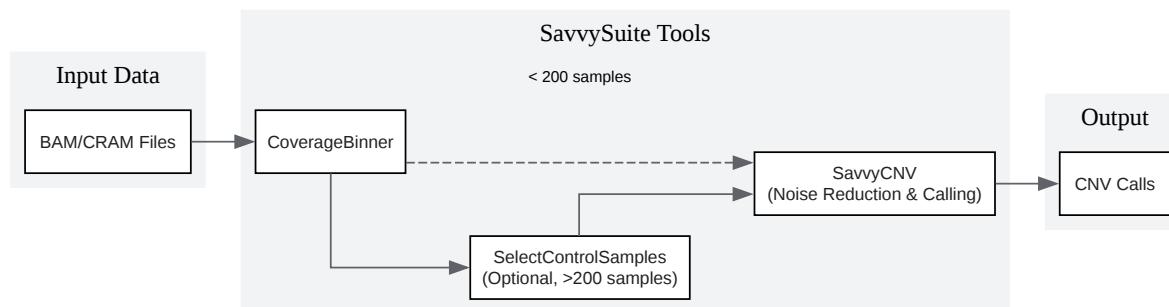
The following summarizes the general experimental workflow for CNV calling with **SavvyCNV** as described in its documentation and associated publications.

SavvyCNV Analysis Workflow

A typical workflow for calling CNVs with **SavvyCNV** involves the following steps:

- Data Preparation: Input data should be in aligned BAM or CRAM format. It is recommended to analyze male and female samples separately, especially when including sex chromosomes.[\[7\]](#)

- Coverage Binning: The CoverageBinner tool is used to convert BAM/CRAM files into coverage statistics files.
- Control Sample Selection (Optional): If you are analyzing a single sample against a large cohort (>200 samples), SelectControlSamples can be used to choose an appropriate subset of control samples.^[7]
- CNV Calling: The core **Savvy**CNV tool performs noise reduction (typically using SVD) and calls CNVs for each sample.



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Fig. 1: A diagram illustrating the typical workflow for calling CNVs using the **Savvy**CNV suite of tools.

Data Summary

The following tables summarize the performance of **Savvy**CNV in comparison to other tools as reported in the original publication. The configurations for each tool were selected to maximize recall while maintaining a precision of at least 50%.

Table 1: Off-Target CNV Calling Performance from Targeted Panel Data

CNV Size	Tool	Recall (%)	Precision (%)
Any Size	SavvyCNV	25.5	≥ 50
GATK gCNV	1.8	≥ 50	
DeCON	11.2	≥ 50	
EXCAVATOR2	1.8	≥ 50	
CNVkit	0.0	≥ 50	
CopywriteR	1.8	≥ 50	
> 1Mb	SavvyCNV	97.6	78.8
GATK gCNV	97.6	29.1	
DeCON	97.6	29.1	
EXCAVATOR2	97.6	29.1	
CNVkit	0.0	-	
CopywriteR	97.6	29.1	

Data adapted from the **SavvyCNV** publication. For CNVs of any size, **SavvyCNV** had the highest recall with a precision of at least 50%.[\[2\]](#)[\[5\]](#)

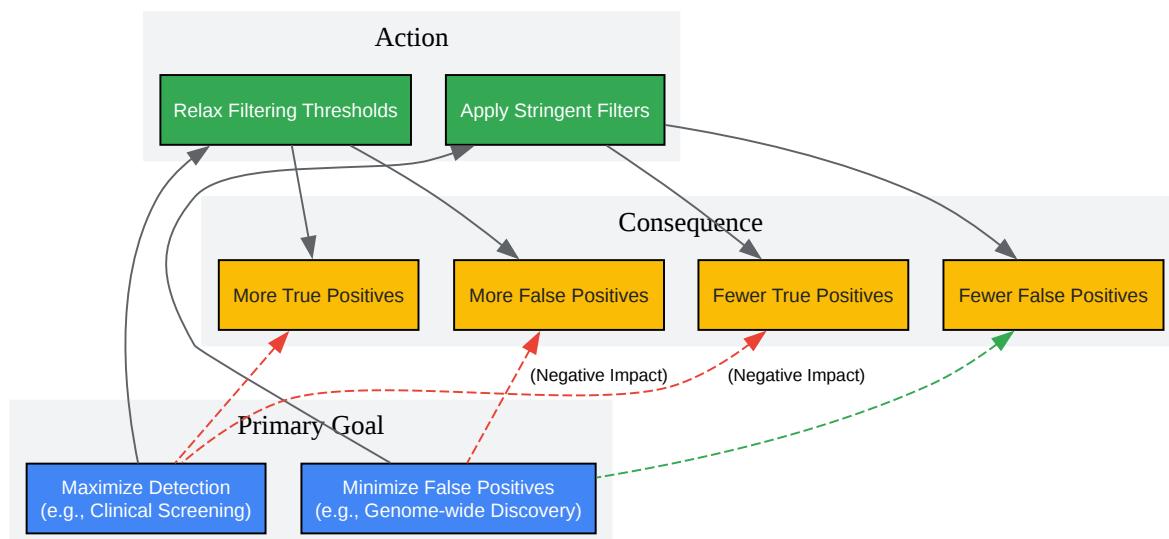
Table 2: On-Target CNV Calling Performance from ICR96 Targeted Panel Data

CNV Type	Tool	# True Positives	# False Positives	Recall (%)	Precision (%)
All CNVs	SavvyCNV	67	2	98.5	97.1
GATK gCNV	66	11	97.1	85.7	
DeCON	67	22	98.5	75.3	
CNVkit	42	14	61.8	75.0	

Data adapted from the **SavvyCNV** publication. **SavvyCNV** demonstrated the highest recall for all CNV types with a precision of at least 50%.^{[5][6]}

Logical Relationships in CNV Calling

The decision-making process for optimizing CNV calling involves a trade-off between precision and recall. The following diagram illustrates this relationship and the factors that can be adjusted.



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